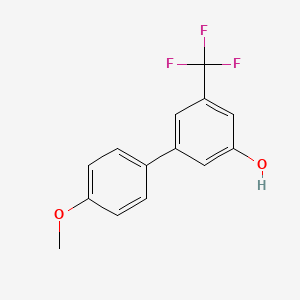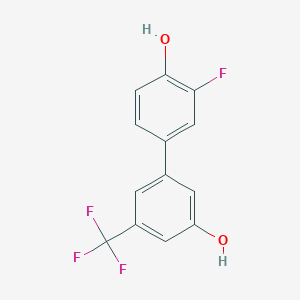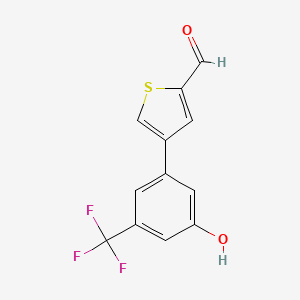
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol (5-F2H3TFP) is a compound that has been studied extensively in the past few decades. It has a wide variety of applications, ranging from the synthesis of pharmaceuticals and other chemicals to its use in scientific research.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes by binding to the heme iron of the enzyme. It is also believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme. Finally, it is believed to act as an inhibitor of tyrosinase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may have an inhibitory effect on the metabolism of drugs, as well as an inhibitory effect on the breakdown of acetylcholine and the production of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its ability to be synthesized easily and its ability to act as an inhibitor of cytochrome P450 enzymes, acetylcholinesterase, and tyrosinase. The limitations of using 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its lack of selectivity for certain enzymes and its lack of understanding of its full mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. One potential direction is to further study the compound’s mechanism of action and its effects on the metabolism of drugs, the breakdown of acetylcholine, and the production of melanin. Another potential direction is to explore the potential use of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% as a therapeutic agent for the treatment of diseases. Finally, further research could be conducted to explore the potential use of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% as a diagnostic agent for the detection of certain diseases.
Synthesemethoden
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a process known as Suzuki-Miyaura cross-coupling. This process involves the reaction of a boronic acid with an aryl halide to form a C-C bond. In the synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%, the aryl halide is 4-fluoro-2-hydroxyphenyl bromide and the boronic acid is 3-trifluoromethoxyphenylboronic acid. This reaction is catalyzed by a palladium catalyst and is carried out in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It has been studied as a potential inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Eigenschaften
IUPAC Name |
5-fluoro-2-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O3/c14-8-1-2-11(12(19)5-8)7-3-9(18)6-10(4-7)20-13(15,16)17/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMUIHLWMLHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686565 |
Source


|
| Record name | 4-Fluoro-5'-(trifluoromethoxy)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261984-04-6 |
Source


|
| Record name | 4-Fluoro-5'-(trifluoromethoxy)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














